molecular formula C19H17N5O3S B11276131 4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide

4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B11276131
M. Wt: 395.4 g/mol
InChI Key: YHBWPFRXGDQLHZ-UHFFFAOYSA-N
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Description

4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound featuring a thiazole ring, a phenylurea moiety, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Phenylurea Moiety: This step involves the reaction of the thiazole derivative with phenyl isocyanate to form the phenylurea group.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamido group.

    Coupling with Benzamide: Finally, the compound is coupled with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring and phenylurea moiety are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit antibacterial, antifungal, or anticancer activities, depending on its interaction with specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The phenylurea moiety can further enhance binding affinity through additional hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzoic acid
  • 4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzylamine
  • 4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzyl alcohol

Uniqueness

Compared to similar compounds, 4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide stands out due to its specific combination of functional groups, which may confer unique biological activities. The presence of both the thiazole ring and the phenylurea moiety allows for diverse interactions with biological targets, potentially leading to a broader spectrum of activity.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

4-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide

InChI

InChI=1S/C19H17N5O3S/c20-17(26)12-6-8-14(9-7-12)21-16(25)10-15-11-28-19(23-15)24-18(27)22-13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,20,26)(H,21,25)(H2,22,23,24,27)

InChI Key

YHBWPFRXGDQLHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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